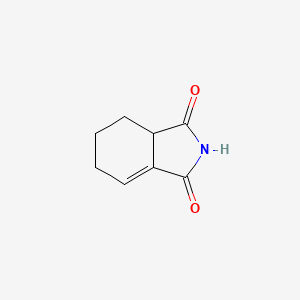

1H-Isoindole-1,3(2H)-dione, tetrahydro-

Vue d'ensemble

Description

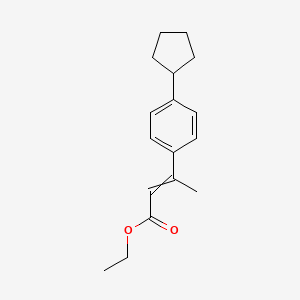

1H-Isoindole-1,3(2H)-dione, tetrahydro- is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1H-Isoindole-1,3(2H)-dione, tetrahydro- can be synthesized through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . Another method includes a three-component coupling reaction comprising subsequent condensation and Diels-Alder reactions of α,β-unsaturated aldehydes, amide, and maleimide . Additionally, the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives has been reported to yield multifunctionalized isoindole-1,3-diones .

Industrial Production Methods

Industrial production of tetrahydroisoindole-1,3-dione typically involves the use of high-yield, selective reactions to ensure efficient synthesis. The reaction of tetraynes with imidazole derivatives and oxygen in a green, waste-free transformation with high atom economy is one such method .

Analyse Des Réactions Chimiques

Types of Reactions

1H-Isoindole-1,3(2H)-dione, tetrahydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form multifunctionalized isoindole-1,3-diones.

Reduction: Reduction reactions can modify the carbonyl groups, leading to different derivatives.

Substitution: Substitution reactions involving aromatic primary amines and maleic anhydride derivatives are common.

Common Reagents and Conditions

Oxidation: Imidazole derivatives and oxygen are used in the oxidation process.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Aromatic primary amines and maleic anhydride derivatives are used in condensation reactions.

Major Products Formed

The major products formed from these reactions include multifunctionalized isoindole-1,3-diones and various substituted tetrahydroisoindole derivatives .

Applications De Recherche Scientifique

1H-Isoindole-1,3(2H)-dione, tetrahydro- has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and the preparation of heterocyclic compounds.

Biology: Studied for its interactions with biological macromolecules, such as human serum albumin.

Medicine: Investigated for its potential as a therapeutic agent due to its diverse chemical reactivity.

Industry: Employed in the production of herbicides, colorants, dyes, and polymer additives.

Mécanisme D'action

The mechanism of action of tetrahydroisoindole-1,3-dione involves its interaction with molecular targets and pathways. For instance, some derivatives possess potent herbicidal activity and interact with human serum albumin through electrostatic interactions, forming a complex that alters the conformation and secondary structure of the protein . The compound’s effects are primarily mediated through its binding to specific sites on target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoindoline-1,3-dione: Characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Phthalimides: Known for their biological and pharmaceutical applications.

N-substituted imidazoles: Used in the synthesis of arylamines containing anthracene.

Uniqueness

Its ability to form stable complexes with biological macromolecules and its high-yield, selective synthesis methods further highlight its uniqueness .

Propriétés

Formule moléculaire |

C8H9NO2 |

|---|---|

Poids moléculaire |

151.16 g/mol |

Nom IUPAC |

3a,4,5,6-tetrahydroisoindole-1,3-dione |

InChI |

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h3,6H,1-2,4H2,(H,9,10,11) |

Clé InChI |

UZTZKICRSWXRFQ-UHFFFAOYSA-N |

SMILES canonique |

C1CC=C2C(C1)C(=O)NC2=O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8619622.png)

![3-[(3,4-Diaminophenyl)sulfanyl]propanenitrile](/img/structure/B8619629.png)